

Technical Guide: 3-Cyclopropoxy-5-methylbenzoic acid

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Compound of Interest

Compound Name: 3-Cyclopropoxy-5-methylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available databases and scientific literature lack a specific CAS number and experimental data for **3-Cyclopropoxy-5-methylbenzoic acid**. This guide provides a comprehensive overview based on analogous compounds, including a plausible synthetic route, predicted physicochemical properties, and a summary of the biological activities of structurally related molecules.

Introduction

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.^[1] The introduction of an alkoxy group, such as a cyclopropoxy moiety, can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding interactions. This guide focuses on **3-Cyclopropoxy-5-methylbenzoic acid**, a molecule of interest for which direct experimental data is not currently available. By examining closely related analogs, we can infer its likely properties and potential applications.

Physicochemical Properties of Analogous Benzoic Acid Derivatives

To estimate the properties of **3-Cyclopropoxy-5-methylbenzoic acid**, the following table summarizes experimental data for structurally similar compounds.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
3-Methylbenzoic acid	99-04-7	C ₈ H ₈ O ₂	136.15	108-111	263[2]
3-Hydroxy-5-methylbenzoic acid	585-81-9	C ₈ H ₈ O ₃	152.15	202-203	-
2-Ethoxybenzoic acid	134-11-2	C ₉ H ₁₀ O ₃	166.17	19.5	273-275[3]
4-Ethoxybenzoic acid	619-86-3	C ₉ H ₁₀ O ₃	166.17	196-198	-[4]
3-Cyclopropyl-5-methylbenzoic acid	1566464-37-6	C ₁₁ H ₁₂ O ₂	176.21	-	-[5]

Proposed Synthesis of 3-Cyclopropoxy-5-methylbenzoic acid

A plausible synthetic route for **3-Cyclopropoxy-5-methylbenzoic acid** is via the Williamson ether synthesis, a well-established method for preparing ethers.[6][7] This would involve the O-alkylation of a corresponding phenol with a cyclopropyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the synthesis of similar alkoxybenzoic acids.[8][9]

Materials:

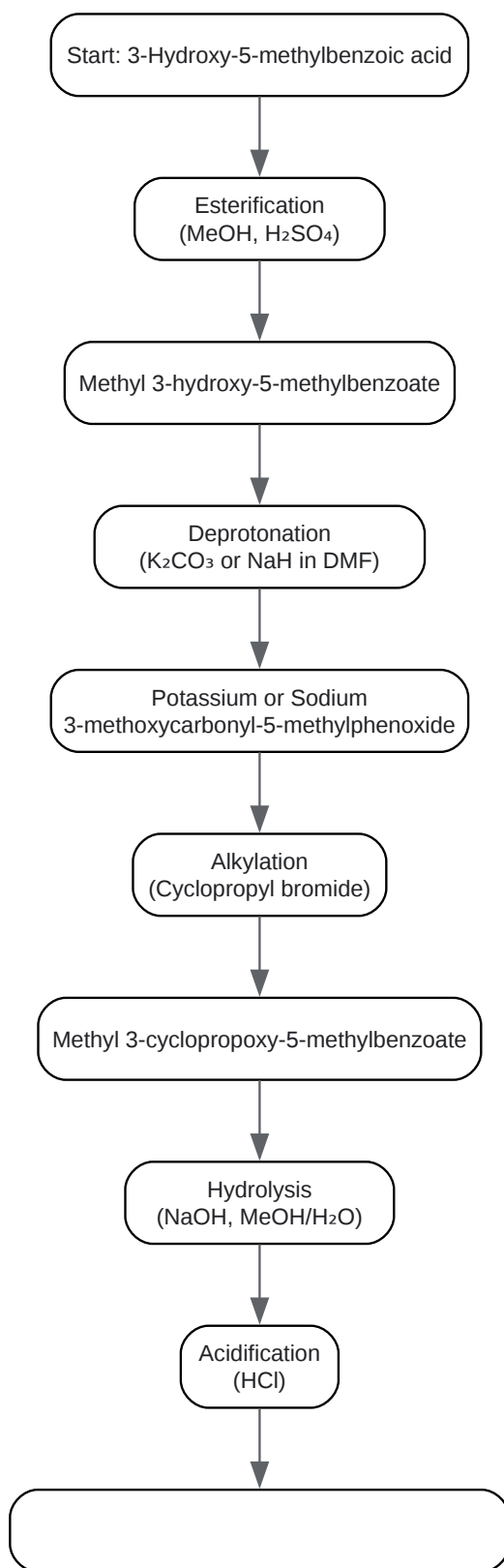
- Methyl 3-hydroxy-5-methylbenzoate
- Cyclopropyl bromide (or iodide)
- Potassium carbonate (K_2CO_3) or Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetone
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Esterification of the Starting Material (if necessary): If starting from 3-hydroxy-5-methylbenzoic acid, it is advisable to first protect the carboxylic acid as a methyl or ethyl ester to prevent unwanted side reactions. This can be achieved by refluxing the acid in methanol or ethanol with a catalytic amount of sulfuric acid.
- Formation of the Alkoxide: Dissolve methyl 3-hydroxy-5-methylbenzoate in an anhydrous solvent like DMF. Add a base such as potassium carbonate or sodium hydride portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until the deprotonation is complete.
- Alkylation: Add cyclopropyl bromide to the reaction mixture. Heat the mixture to a temperature appropriate for the solvent (e.g., 80-100 °C for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

- Purification of the Ester: Remove the solvent under reduced pressure. Purify the crude ester product by column chromatography on silica gel.
- Hydrolysis to the Carboxylic Acid: Dissolve the purified methyl 3-cyclopropoxy-5-methylbenzoate in a mixture of methanol and aqueous sodium hydroxide solution. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
- Isolation of the Final Product: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield **3-Cyclopropoxy-5-methylbenzoic acid**.

Synthetic Workflow Diagram



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Caption: Proposed synthesis of **3-Cyclopropoxy-5-methylbenzoic acid**.

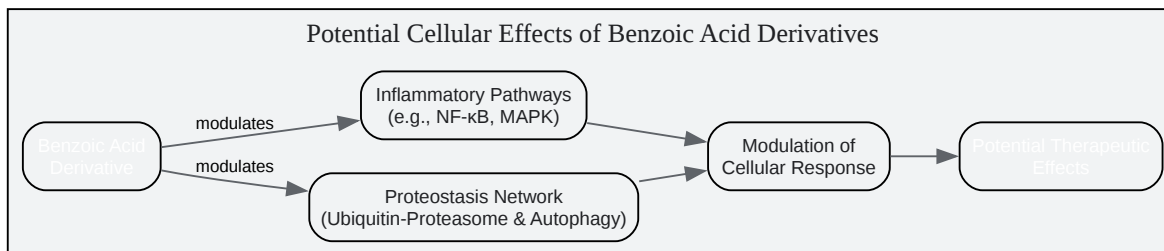
Potential Biological Activities of Analogous Compounds

Benzoic acid derivatives are known to possess a wide array of biological activities. The activities of compounds structurally related to **3-Cyclopropoxy-5-methylbenzoic acid** are summarized below.

Biological Activity	Analogous Compounds	Reference
Antimicrobial	p-hydroxybenzoic acid and its derivatives	[10] [11]
Benzoic acid derivatives	[12]	
Anti-inflammatory	p-hydroxybenzoic acid and its derivatives	[10]
Benzoic acid derivatives	[13]	
Antioxidant	p-hydroxybenzoic acid and its derivatives	[10]
Benzoic acid derivatives	[13]	
Anticancer	Benzoic acid derivatives	[13]
Antiviral	p-hydroxybenzoic acid derivatives	[10]
Modulation of Proteostasis	Benzoic acid derivatives from Bjerkandera adusta	[14]

Potential Signaling Pathway Involvement

Based on the activities of related compounds, **3-Cyclopropoxy-5-methylbenzoic acid** could potentially modulate cellular pathways related to inflammation and proteostasis. For instance, some benzoic acid derivatives have been shown to impact the ubiquitin-proteasome and autophagy-lysosome pathways.[\[14\]](#)



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Caption: Generalized signaling pathways potentially modulated by benzoic acid derivatives.

Conclusion

While direct experimental data for **3-Cyclopropoxy-5-methylbenzoic acid** is currently unavailable, this technical guide provides a robust starting point for researchers. The proposed synthetic route, based on the well-established Williamson ether synthesis, offers a clear path for its preparation. Furthermore, the compiled data on analogous compounds suggest that **3-Cyclopropoxy-5-methylbenzoic acid** is a promising candidate for investigation, with potential applications in areas such as antimicrobial and anti-inflammatory drug discovery. Further experimental validation is necessary to confirm the properties and biological activities of this specific molecule.

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